molecular formula C7H4Cl2FNO B13089897 1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone

1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone

Cat. No.: B13089897
M. Wt: 208.01 g/mol
InChI Key: BFUFZHLSJVXCSI-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H4Cl2FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,5-dichloro-3-fluoropyridine with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing chlorine or fluorine.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to target molecules, thereby increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone
  • 1-(2,6-Dichloro-3-fluoropyridin-4-yl)ethanone
  • 1-(5-Fluoropyridin-3-yl)ethanone

Uniqueness

1-(2,5-Dichloro-3-fluoropyridin-4-yl)ethanone is unique due to the specific positioning of chlorine and fluorine atoms on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C7H4Cl2FNO

Molecular Weight

208.01 g/mol

IUPAC Name

1-(2,5-dichloro-3-fluoropyridin-4-yl)ethanone

InChI

InChI=1S/C7H4Cl2FNO/c1-3(12)5-4(8)2-11-7(9)6(5)10/h2H,1H3

InChI Key

BFUFZHLSJVXCSI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1Cl)Cl)F

Origin of Product

United States

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